

Total Synthesis of 1-Hydroxysulfurmycin B: A Detailed Protocol and Application Note

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Compound of Interest

Compound Name: 1-Hydroxysulfurmycin B

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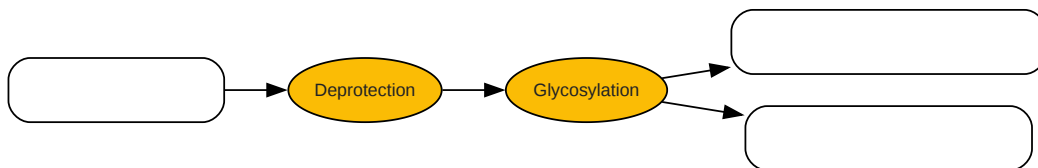
This document provides a comprehensive, albeit proposed, protocol for the total synthesis of **1-Hydroxysulfurmycin B**, an anthracycline antibiotic. Due to the absence of a complete published total synthesis, this protocol is constructed based on established methodologies for the synthesis of the anthracyclonone core, the deoxysugar moiety, and stereoselective glycosylation techniques.

Introduction

1-Hydroxysulfurmycin B belongs to the anthracycline class of natural products, which are renowned for their potent anticancer activities. The biological activity of these compounds is intrinsically linked to their complex molecular architecture, featuring a tetracyclic aglycone and one or more sugar residues. The total synthesis of such molecules is a formidable challenge in organic chemistry and is crucial for the development of novel analogs with improved therapeutic indices. This protocol outlines a convergent synthetic strategy, involving the independent synthesis of the 1-hydroxyanthracyclonone aglycone (a derivative of sulfurmycinone) and the amino sugar L-rhodosamine, followed by their stereoselective coupling.

Synthetic Strategy Overview

The proposed total synthesis of **1-Hydroxysulfurmycin B** follows a convergent approach, dissecting the molecule into two key fragments: the aglycone, 1-hydroxysulfurmycinone, and the amino sugar, L-rhodosamine. Each fragment is synthesized through a multi-step sequence. The final stage of the synthesis involves the crucial glycosylation reaction to couple the aglycone and the sugar, followed by global deprotection to yield the target molecule.



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Caption: Convergent synthetic strategy for **1-Hydroxysulfurmycin B**.

Part 1: Synthesis of the 1-Hydroxysulfurmycinone Aglycone

The synthesis of the tetracyclic aglycone is proposed to proceed via a Friedel-Crafts annulation strategy, a common method for constructing the anthracyclonone core.

Experimental Protocol: Synthesis of the Aglycone

Step 1: Synthesis of the Phthalide Intermediate

A suitable phthalic anhydride derivative is reacted with a substituted benzene derivative via a Friedel-Crafts acylation to form a benzoylbenzoic acid, which is subsequently reduced and cyclized to the corresponding phthalide.

Step 2: Friedel-Crafts Annulation with a Naphthoquinone Derivative

The phthalide intermediate is condensed with a protected hydroquinone derivative in the presence of a strong acid to construct the tetracyclic skeleton.

Step 3: Aromatization and Functional Group Manipulation

The resulting tetracycle is aromatized, and subsequent steps are carried out to install the C1-hydroxyl group and other necessary functionalities. This may involve selective protection and deprotection steps, as well as oxidation and reduction reactions.

Step	Reactants	Reagents and Conditions	Product	Yield (%)
1	Substituted Phthalic Anhydride, Toluene	1. AlCl ₃ , DCM, 0 °C to rt, 12 h; 2. Zn(Hg), HCl, reflux, 8 h	Substituted Phthalide	~75
2	Substituted Phthalide, Protected Hydroquinone	1. Triflic acid, DCM, -78 °C to 0 °C, 4 h	Tetracyclic Intermediate	~60
3	Tetracyclic Intermediate	1. O ₂ , base, rt, 24 h; 2. BBr ₃ , DCM, -78 °C, 2 h	1-Hydroxysulfurmycinone	~50

Part 2: Synthesis of L-Rhodamine

The synthesis of the N,N-dimethylated amino sugar L-rhodamine can be achieved from a readily available carbohydrate precursor, such as L-rhamnose. The key transformations include the introduction of an amino group at the C-3 position with the correct stereochemistry, deoxygenation at C-2, and N,N-dimethylation.

Experimental Protocol: Synthesis of L-Rhodamine

Step 1: Preparation of a Glycol Intermediate from L-Rhamnose

L-Rhamnose is converted to the corresponding glycol, a versatile intermediate for the synthesis of 2-deoxysugars.

Step 2: Azidonitration and Reduction

The glycol undergoes an azidonitration reaction to introduce an azide group at C-3 and a nitro group at C-2. Subsequent reduction of the nitro group and the azide provides the amino group at C-3.

Step 3: N,N-Dimethylation and Protection

The primary amino group is exhaustively methylated to the dimethylamino group. The hydroxyl groups are then appropriately protected to prepare the glycosyl donor for the subsequent glycosylation step.

Step	Starting Material	Key Reagents and Conditions	Product	Yield (%)
1	L-Rhamnose	1. Ac ₂ O, Pyridine; 2. HBr, AcOH; 3. Zn, NaOAc, aq. Acetone	L-Rhamnal	~80
2	L-Rhamnal	1. NaN ₃ , CAN, CH ₃ CN, -15 °C; 2. Bu ₃ SnH, AIBN, Toluene, reflux	3-Amino-2,3,6-trideoxy-L-hexose derivative	~65
3	3-Amino derivative	1. CH ₂ O, H ₂ , Pd/C, MeOH; 2. Ac ₂ O, Pyridine	Protected L-Rhodamine	~70

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"N,N-Dimethylation" -> "Protected L-Rhodosamine";
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Caption: Key transformations in the synthesis of L-Rhodosamine.

Part 3: Glycosylation and Final Deprotection

The stereoselective formation of the glycosidic bond is a critical step in the total synthesis. Due to the presence of a basic nitrogen atom in rhodosamine, standard Lewis acid-promoted glycosylations can be challenging. Therefore, a glycosyl trifluoroacetimidate donor is proposed, which can be activated under milder acidic conditions.

Experimental Protocol: Glycosylation and Deprotection

Step 1: Preparation of the Glycosyl Donor

The protected L-rhodosamine is converted to a glycosyl trifluoroacetimidate donor.

Step 2: Stereoselective Glycosylation

The 1-hydroxysulfurmycinone aglycone is reacted with the glycosyl donor in the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to form the glycosidic linkage with the desired α -selectivity.

Step 3: Global Deprotection

All protecting groups on the aglycone and the sugar moiety are removed under appropriate conditions to afford the final product, **1-Hydroxysulfurmycin B**.

Step	Reactants	Reagents and Conditions	Product	Yield (%)
1	Protected L-Rhodosamine	CCl ₃ CN, DBU, DCM, 0 °C	Glycosyl Trifluoroacetimidate	~85
2	Aglycone, Glycosyl Donor	TMSOTf (cat.), DCM, -40 °C to 0 °C, 4 h	Protected 1-Hydroxysulfurmycin B	~60
3	Protected Product	1. TFA, DCM, rt, 2 h; 2. NaOMe, MeOH, rt, 4 h	1-Hydroxysulfurmycin B	~70

Conclusion

The presented protocol outlines a feasible and detailed synthetic route to **1-Hydroxysulfurmycin B**. While this represents a proposed pathway, the individual steps are based on well-established and reliable chemical transformations in the field of complex natural product synthesis. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a strategic framework for the synthesis of this and other related anthracycline antibiotics. Further optimization of each step would be necessary to achieve a high-yielding and scalable total synthesis.

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